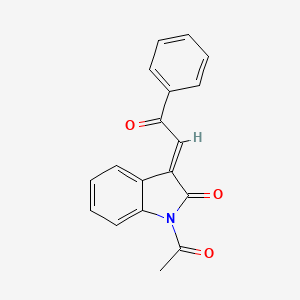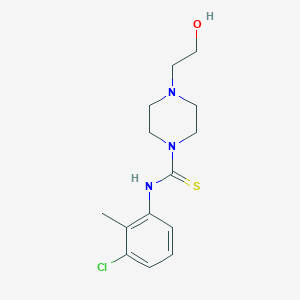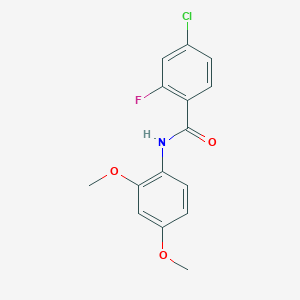![molecular formula C15H15ClN2OS B4642775 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4642775.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a compound that has been identified and studied within the realm of synthetic organic chemistry. Its structure comprises a thiazole ring, a cyclobutane moiety, and a chlorophenyl group, which suggests a potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, as seen in the synthesis of various thiazolopyrimidine derivatives (Akbari et al., 2008). These processes typically involve reactions with thiourea and different aromatic aldehydes.
Molecular Structure Analysis
Structural analysis of similar compounds is commonly achieved through techniques like X-ray crystallography, IR, and NMR spectroscopy. For instance, N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using X-ray diffraction and spectroscopic methods, revealing detailed insights into its molecular geometry (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with thiazole rings often include transformations like cyclizations, as seen in the base-induced cyclization of methyl thiazolidine-carboxylates (Betts et al., 1999). These reactions can be stereoselective and produce various novel compounds.
Physical Properties Analysis
The physical properties of such compounds can be inferred through experimental and theoretical investigations, including computational methods. Density functional theory (DFT) studies, for instance, have been used to predict properties like vibrational frequencies and molecular electrostatic potential (Demir et al., 2012).
Chemical Properties Analysis
Compounds containing thiazole and cyclobutane moieties exhibit a range of chemical properties, including potential biological activities. The chemical properties are often elucidated through a combination of spectroscopic techniques and theoretical calculations, which help in understanding their reactivity and potential applications (Chandrappa et al., 2009).
properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-13(11-6-3-7-12(16)8-11)17-15(20-9)18-14(19)10-4-2-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUMEUARHYIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642700.png)

![1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4642710.png)

![3-(4-hydroxyphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4642732.png)
![2-(4-methyl-1-piperazinyl)-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4642737.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4642749.png)
![ethyl 5-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B4642753.png)


![3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4642795.png)
![N-[(2-methylcyclohexyl)carbonyl]isoleucine](/img/structure/B4642802.png)